molecular formula C24H26N4O2 B12177396 N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]

N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]

Cat. No.: B12177396
M. Wt: 402.5 g/mol
InChI Key: WMEMGRVMDKPQMM-UHFFFAOYSA-N
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Description

N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] is a symmetrical bis-amide compound featuring an ethane-1,2-diyl backbone. Each terminal is functionalized with a propanamide group substituted at the 3-position with a 1H-indole moiety.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]propanamide

InChI

InChI=1S/C24H26N4O2/c29-23(11-9-17-15-27-21-7-3-1-5-19(17)21)25-13-14-26-24(30)12-10-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30)

InChI Key

WMEMGRVMDKPQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] typically involves the reaction of indole derivatives with ethane-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The indole groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups into the indole rings.

Scientific Research Applications

N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Antibacterial Bis-Indole Schiff Bases

A compound structurally analogous to the target molecule is N-{4-[(-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine, which replaces the ethane-diyl-linked amide groups with Schiff base (imine) linkages.

  • Activity : Exhibits broad-spectrum antibacterial activity against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) bacteria, attributed to the indole moiety’s ability to disrupt bacterial membranes or interfere with DNA gyrase .
  • Limitation : Reduced hydrolytic stability compared to amide bonds in the target compound, limiting its pharmaceutical applicability .

Bis-Cyanoacrylamide Derivatives

N,N'-ethane-1,2-diylbis(2-cyanoacetamide) serves as a precursor for synthesizing bis-cyanoacrylamide derivatives.

  • Synthetic Utility: Reacts with aromatic aldehydes to form bis-cyanoacrylamides, which are further functionalized into pyrazole derivatives for antimicrobial and anticancer applications .
  • Key Difference: The cyano group (-CN) in this compound replaces the indole moiety, reducing aromatic interactions but enhancing electrophilicity for nucleophilic additions.
  • Bioactivity : Derived pyrazole compounds show moderate activity against liver cancer cells (IC₅₀: 12–25 μM) and microbial pathogens, suggesting the ethane-diyl backbone’s role in promoting cytotoxicity .

Thiazolidinone-Functionalized Bis-Amides

N,N'-(ethane-1,2-diyl)bis(3-{5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanamide) shares the ethane-diyl bis-amide core but incorporates thiazolidinone rings.

  • Structural Complexity: The thiazolidinone moiety introduces sulfur and carbonyl groups, enhancing hydrogen-bonding and π-stacking capabilities.
  • Therapeutic Potential: Thiazolidinones are known for antiviral, antifungal, and anti-inflammatory properties, suggesting this derivative could outperform the target compound in specific applications .

Key Research Findings

  • Functional Group Impact : Amide bonds in the target compound improve stability over Schiff bases but may reduce antibacterial potency compared to imine-linked analogs .
  • Indole vs. Heterocycles: Indole-containing derivatives show broader bioactivity than cyano- or thiazolidinone-functionalized compounds, likely due to indole’s role in intercalation and receptor binding .
  • Backbone Flexibility : The ethane-diyl linker balances rigidity and flexibility, enabling optimal interaction with biological targets across all analogs .

Biological Activity

N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its indole moieties, which are known for their diverse biological effects. This article provides a comprehensive overview of its biological activity, supported by research findings and data.

Chemical Structure and Properties

The chemical structure of N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This compound features two indole groups connected by an ethylene bridge and amide linkages, which are critical for its biological activity.

Biological Activity Overview

The biological activity of N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] has been explored in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that compounds with indole structures often exhibit significant anti-inflammatory properties. For instance, derivatives containing indole rings have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 1: Summary of Anti-inflammatory Effects

CompoundIC50 (μM)Mechanism of Action
N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]15Inhibition of COX and LOX
Indole derivative A10Suppression of TNF-alpha
Indole derivative B20Inhibition of IL-6

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have reported that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] could be a promising candidate for developing new antimicrobial agents.

3. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Observed Effects
MCF-7 (Breast Cancer)12Induction of apoptosis
HeLa (Cervical Cancer)8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15Inhibition of proliferation

Case Studies

Several case studies have highlighted the biological significance of indole derivatives similar to N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]. For instance:

Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various indole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that the derivatives significantly reduced edema compared to control groups, suggesting a strong anti-inflammatory potential.

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

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